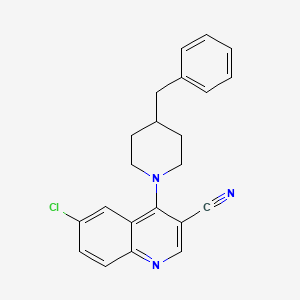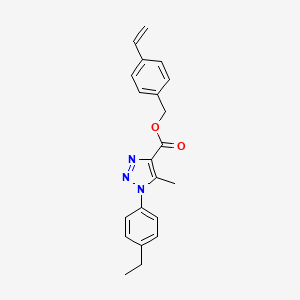
4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile
描述
The compound “4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available from the retrieved sources .安全和危害
作用机制
生化分析
Biochemical Properties
4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound inhibits AChE, thereby increasing the levels of acetylcholine, which can enhance cholinergic neurotransmission . Additionally, it interacts with amyloid-beta (Aβ) peptides, inhibiting their aggregation and fibril formation, which is crucial in the context of Alzheimer’s disease .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to exert neuroprotective effects by reducing oxidative stress and preventing cell death induced by amyloid-beta and hydrogen peroxide . The compound influences cell signaling pathways, particularly those involved in neuroprotection and anti-apoptotic mechanisms. It also affects gene expression by modulating the expression of genes related to oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the peripheral anionic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, the compound interacts with amyloid-beta peptides, stabilizing their alpha-helical content and inhibiting their toxic conformations . These interactions contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability over time, maintaining its biochemical properties and efficacy in inhibiting acetylcholinesterase and amyloid-beta aggregation . Long-term studies have shown that it can sustain its neuroprotective effects, reducing oxidative stress and preventing neuronal cell death over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, it may induce adverse effects, including toxicity and behavioral changes . The threshold for these effects varies depending on the animal model and the specific experimental conditions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its cellular accumulation and distribution . Additionally, it binds to plasma proteins, influencing its bioavailability and distribution within the body . Understanding these interactions is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c23-19-6-7-21-20(13-19)22(18(14-24)15-25-21)26-10-8-17(9-11-26)12-16-4-2-1-3-5-16/h1-7,13,15,17H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIVCVUWYBPCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401150.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3401158.png)
![N-(4-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401161.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3401169.png)
![N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401176.png)
![N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3401178.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3401196.png)
![N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401212.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B3401217.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401233.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3401241.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401248.png)
![1-(2-Chlorophenyl)-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine](/img/structure/B3401255.png)
